Daidzein

Catalog No.
S524956
CAS No.
486-66-8
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daidzein

CAS Number

486-66-8

Product Name

Daidzein

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H

InChI Key

ZQSIJRDFPHDXIC-UHFFFAOYSA-N

SMILES

O=C1C(C2=CC=C(O)C=C2)=COC3=C1C=CC(O)=C3

Solubility

Soluble in DMSO

Synonyms

Daidzein; Daidzeol; Isoaurostatin;

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O

Description

The exact mass of the compound Daidzein is 254.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of 7-hydroxyisoflavones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Potential Benefits

    Some studies suggest daidzein might offer health benefits related to:

    • Bone Health: Daidzein's estrogenic properties are being studied for their potential role in preventing osteoporosis, a condition that weakens bones [National Institutes of Health (.gov) website on osteoporosis, ]
    • Menopausal Symptoms: Research is ongoing to determine if daidzein can help manage symptoms like hot flashes experienced by some women during menopause [National Center for Complementary and Integrative Health (.gov) website on menopause, ]
  • Mechanism of Action

    Daidzein's structure is similar to the female sex hormone estrogen. This similarity allows it to bind to estrogen receptors in the body, potentially influencing estrogen-related processes

  • Important Considerations

    It's important to note that research on daidzein is ongoing. More studies are needed to fully understand its potential benefits and risks. Additionally, daidzein may interact with certain medications. Always consult with a healthcare professional before starting any new dietary supplement.

Daidzein is a naturally occurring isoflavone, classified chemically as 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one. It is primarily found in soybeans and other legumes, where it plays roles in plant defense and signaling. Daidzein is synthesized through the phenylpropanoid pathway, starting from L-phenylalanine, and is known for its structural similarity to estrogen, allowing it to exhibit estrogenic activity in humans . This compound has garnered attention for its potential health benefits, including relief from menopausal symptoms, osteoporosis prevention, and cardiovascular health improvement .

Daidzein's mechanism of action is multifaceted. Its estrogen-like structure allows it to bind to estrogen receptors, potentially exerting weak estrogenic or anti-estrogenic effects depending on the tissue and hormone levels []. Additionally, its antioxidant properties and ability to interact with other cellular pathways may contribute to its potential health benefits [, ].

Daidzein undergoes various chemical transformations, particularly in the human body where it is metabolized by intestinal bacteria into several metabolites, including equol and 7,3′,4′-trihydroxyisoflavone. These transformations often involve hydroxylation reactions catalyzed by microbial enzymes . The metabolic pathway typically begins with the hydrolysis of glycosides like puerarin into daidzein and glucose, followed by further enzymatic modifications .

Daidzein exhibits a range of biological activities:

  • Estrogenic Activity: It acts as a selective estrogen receptor modulator, potentially aiding in hormone-related conditions.
  • Antioxidant Properties: Daidzein exhibits antioxidant effects that may protect cells from oxidative stress.
  • Cholesterol Regulation: It has been linked to lowering LDL cholesterol levels .
  • Anti-cancer Effects: Some studies suggest that daidzein may reduce the risk of hormone-dependent cancers due to its ability to modulate estrogen pathways .

Daidzein can be synthesized through various methods:

  • Natural Extraction: Primarily obtained from soybeans and other legumes.
  • Microbial Transformation: Certain strains of Streptomyces can biotransform flavonoids into daidzein through hydroxylation processes .
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions starting from simpler aromatic compounds or through the modification of chalcone derivatives .

Daidzein has several applications:

  • Nutraceuticals: Used in dietary supplements for menopausal relief and bone health.
  • Pharmaceuticals: Investigated for its potential role in treating hormone-related diseases and conditions.
  • Cosmetics: Incorporated for its antioxidant properties and skin health benefits .

Research indicates that daidzein interacts with various biological systems:

  • It can modulate the activity of enzymes involved in metabolic pathways.
  • Studies have shown that it alters levels of certain metabolites in cancer cell lines, indicating potential therapeutic effects .
  • Its interaction with gut microbiota also plays a significant role in its bioavailability and efficacy as a health supplement .

Daidzein belongs to a class of compounds known as isoflavones. Here are some similar compounds:

CompoundStructure/CharacteristicsUnique Features
Genistein5,7-dihydroxyisoflavoneMore potent estrogenic activity than daidzein
Glycitein7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-oneLess studied but shares similar benefits
EquolA metabolite of daidzeinExhibits stronger estrogenic effects than daidzein
Formononetin7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-oneMethylated derivative with distinct properties

Daidzein's uniqueness lies in its specific hydroxylation pattern and its dual role as both an antioxidant and an estrogen receptor modulator. While compounds like genistein share similar structures, their varying biological activities highlight the importance of subtle structural differences in determining their pharmacological profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

323 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6287WC5J2L

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 50 of 53 companies with hazard statement code(s):;
H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Daidzein is an isoflavone extract from soy, which is an inactive analog of the tyrosine kinase inhibitor genistein. It has antioxidant and phytoestrogenic properties. (NCI)

MeSH Pharmacological Classification

Phytoestrogens

Pictograms

Irritant

Irritant

Other CAS

486-66-8

Metabolism Metabolites

Daidzein has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid and Dihydrodazein.
Daidzein is a known human metabolite of formononetin.

Wikipedia

Daidzein
Mestranol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Modify: 2023-08-15
1: Applegate CC, Rowles JL, Ranard KM, Jeon S, Erdman JW. Soy Consumption and the Risk of Prostate Cancer: An Updated Systematic Review and Meta-Analysis. Nutrients. 2018 Jan 4;10(1). pii: E40. doi: 10.3390/nu10010040. Review. PubMed PMID: 29300347; PubMed Central PMCID: PMC5793268.
2: Rienks J, Barbaresko J, Nöthlings U. Association of isoflavone biomarkers with risk of chronic disease and mortality: a systematic review and meta-analysis of observational studies. Nutr Rev. 2017 Aug 1;75(8):616-641. doi: 10.1093/nutrit/nux021. Review. PubMed PMID: 28969363.
3: Probst Y, Guan V, Kent K. A systematic review of food composition tools used for determining dietary polyphenol intake in estimated intake studies. Food Chem. 2018 Jan 1;238:146-152. doi: 10.1016/j.foodchem.2016.11.010. Epub 2016 Nov 3. Review. PubMed PMID: 28867085.
4: Alamolhodaei NS, Tsatsakis AM, Ramezani M, Hayes AW, Karimi G. Resveratrol as MDR reversion molecule in breast cancer: An overview. Food Chem Toxicol. 2017 May;103:223-232. doi: 10.1016/j.fct.2017.03.024. Epub 2017 Mar 15. Review. PubMed PMID: 28315369.
5: Lee NK, Paik HD. Bioconversion Using Lactic Acid Bacteria: Ginsenosides, GABA, and Phenolic Compounds. J Microbiol Biotechnol. 2017 May 28;27(5):869-877. doi: 10.4014/jmb.1612.12005. Review. PubMed PMID: 28297748.
6: Fusi F, Spiga O, Trezza A, Sgaragli G, Saponara S. The surge of flavonoids as novel, fine regulators of cardiovascular Ca(v) channels. Eur J Pharmacol. 2017 Feb 5;796:158-174. doi: 10.1016/j.ejphar.2016.12.033. Epub 2016 Dec 22. Review. PubMed PMID: 28012974.
7: Ahmed T, Javed S, Tariq A, Budzyńska B, D'Onofrio G, Daglia M, Nabavi SF, Nabavi SM. Daidzein and its Effects on Brain. Curr Med Chem. 2017;24(4):365-375. doi: 10.2174/0929867323666161101140214. Review. PubMed PMID: 27804870.
8: Abdi F, Alimoradi Z, Haqi P, Mahdizad F. Effects of phytoestrogens on bone mineral density during the menopause transition: a systematic review of randomized, controlled trials. Climacteric. 2016 Dec;19(6):535-545. Epub 2016 Oct 6. Review. PubMed PMID: 27710141.
9: Zhang Q, Feng H, Qluwakemi B, Wang J, Yao S, Cheng G, Xu H, Qiu H, Zhu L, Yuan M. Phytoestrogens and risk of prostate cancer: an updated meta-analysis of epidemiologic studies. Int J Food Sci Nutr. 2017 Feb;68(1):28-42. doi: 10.1080/09637486.2016.1216525. Epub 2016 Aug 9. Review. PubMed PMID: 27687296.
10: Birru RL, Ahuja V, Vishnu A, Evans RW, Miyamoto Y, Miura K, Usui T, Sekikawa A. The impact of equol-producing status in modifying the effect of soya isoflavones on risk factors for CHD: a systematic review of randomised controlled trials. J Nutr Sci. 2016 Jul 19;5:e30. doi: 10.1017/jns.2016.18. eCollection 2016. Review. PubMed PMID: 27547393; PubMed Central PMCID: PMC4976117.
11: Liu CW, Murray JD. The Role of Flavonoids in Nodulation Host-Range Specificity: An Update. Plants (Basel). 2016 Aug 11;5(3). pii: E33. doi: 10.3390/plants5030033. Review. PubMed PMID: 27529286; PubMed Central PMCID: PMC5039741.
12: Ronis MJ. Effects of soy containing diet and isoflavones on cytochrome P450 enzyme expression and activity. Drug Metab Rev. 2016 Aug;48(3):331-41. doi: 10.1080/03602532.2016.1206562. Epub 2016 Jul 20. Review. PubMed PMID: 27440109; PubMed Central PMCID: PMC5801744.
13: Kruger MC, Wolber FM. Osteoporosis: Modern Paradigms for Last Century's Bones. Nutrients. 2016 Jun 17;8(6). pii: E376. doi: 10.3390/nu8060376. Review. PubMed PMID: 27322315; PubMed Central PMCID: PMC4924217.
14: Zhang M, Wang K, Chen L, Yin B, Song Y. Is phytoestrogen intake associated with decreased risk of prostate cancer? A systematic review of epidemiological studies based on 17,546 cases. Andrology. 2016 Jul;4(4):745-56. doi: 10.1111/andr.12196. Epub 2016 Jun 3. Review. PubMed PMID: 27260185.
15: Tomás-Barberán FA, González-Sarrías A, García-Villalba R, Núñez-Sánchez MA, Selma MV, García-Conesa MT, Espín JC. Urolithins, the rescue of "old" metabolites to understand a "new" concept: Metabotypes as a nexus among phenolic metabolism, microbiota dysbiosis, and host health status. Mol Nutr Food Res. 2017 Jan;61(1). doi: 10.1002/mnfr.201500901. Epub 2016 Jun 20. Review. PubMed PMID: 27158799.
16: Moosavi F, Hosseini R, Saso L, Firuzi O. Modulation of neurotrophic signaling pathways by polyphenols. Drug Des Devel Ther. 2015 Dec 21;10:23-42. doi: 10.2147/DDDT.S96936. eCollection 2016. Review. PubMed PMID: 26730179; PubMed Central PMCID: PMC4694682.
17: Chen F, Wen Q, Jiang J, Li HL, Tan YF, Li YH, Zeng NK. Could the gut microbiota reconcile the oral bioavailability conundrum of traditional herbs? J Ethnopharmacol. 2016 Feb 17;179:253-64. doi: 10.1016/j.jep.2015.12.031. Epub 2015 Dec 23. Review. PubMed PMID: 26723469.
18: Zaheer K, Humayoun Akhtar M. An updated review of dietary isoflavones: Nutrition, processing, bioavailability and impacts on human health. Crit Rev Food Sci Nutr. 2017 Apr 13;57(6):1280-1293. doi: 10.1080/10408398.2014.989958. Review. PubMed PMID: 26565435.
19: Taylor M. Complementary and Alternative Approaches to Menopause. Endocrinol Metab Clin North Am. 2015 Sep;44(3):619-48. doi: 10.1016/j.ecl.2015.05.008. Epub 2015 Jul 9. Review. PubMed PMID: 26316247.
20: Bircsak KM, Aleksunes LM. Interaction of Isoflavones with the BCRP/ABCG2 Drug Transporter. Curr Drug Metab. 2015;16(2):124-40. Review. PubMed PMID: 26179608; PubMed Central PMCID: PMC4713194.

Explore Compound Types